6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid
Description
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-8-7-9-5-4-6-10(15-9)11(16)17/h4-6H,7-8H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
ABKHMFJSFOQTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Activation of Picolinic Acid and Coupling with Aminoethyl Derivatives
A common approach involves activating the carboxylic acid group of picolinic acid to enable amide bond formation with an aminoethyl precursor bearing the Boc protecting group.
-
- Conversion of picolinic acid to an acid chloride using reagents such as oxalyl chloride or thionyl chloride.
- Formation of mixed anhydrides using alkyl, aryl, or benzyl chloroformates in the presence of a base.
- Use of coupling reagents such as pivaloyl chloride to facilitate amide bond formation.
-
- The activated picolinic acid derivative is reacted with the Boc-protected aminoethyl amine (or its salt form) in the presence of a base to neutralize the acid byproducts.
- Typical bases include triethylamine or N,N-diisopropylethylamine (DIPEA).
- The reaction is often conducted in polar aprotic solvents such as acetonitrile or dichloromethane.
This method is supported by patent literature describing the synthesis of picolinamides via coupling of activated picolinic acid derivatives with amino esters or amines.
Direct Synthesis from 2-Pyridinecarboxylic Acid Derivatives
An alternative method involves starting from 2-pyridinecarboxylic acid (picolinic acid) derivatives functionalized at the 6-position with bis(tert-butoxycarbonyl)amino groups, followed by hydrolysis and purification steps.
- For example, ethyl 6-{[bis(tert-butoxycarbonyl)amino]methyl}pyridine-2-carboxylate can be hydrolyzed under mild aqueous conditions with triethylamine and lithium bromide in acetonitrile at room temperature for 24 hours.
- Subsequent acidification with hydrogen chloride in ethyl acetate and acetonitrile adjusts the pH to 2–3 to precipitate or isolate the target compound.
- This two-stage process yields 6-((tert-butoxycarbonyl)amino)methyl)picolinic acid with moderate yields (32–57%) depending on the specific conditions.
Optimization of Reaction Conditions for Aminoethyl Functionalization
Recent research optimizing related reactions involving Boc-aminoethyl thiols and picolinic acid derivatives has shown:
- The reaction rate and conversion depend strongly on pH, with optimal conversions at pH 5.5 to 7.4.
- Temperature elevation (e.g., 45°C) can improve conversion rates.
- Increasing the equivalents of the aminoethyl reagent also enhances yields.
- Inert atmosphere (nitrogen bubbling) has a variable effect on the reaction efficiency.
Though this study focuses on thiol derivatives, the findings are relevant for optimizing amine coupling steps in the synthesis of Boc-protected aminoethyl picolinic acid derivatives.
- Representative Data Table: Reaction Conditions and Yields
The use of advanced coupling reagents such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (a recyclable Yamaguchi-type reagent) has been demonstrated to facilitate amide bond formation with suppressed racemization and good yields in related amino acid and peptide syntheses.
- This reagent allows mild, operationally simple coupling reactions.
- Byproducts such as 2,4,6-trichlorobenzoic acid and oxyma are nontoxic and recyclable.
- The method is applicable to sterically hindered and heterocyclic acids, suggesting potential applicability to picolinic acid derivatives.
- Activation of picolinic acid via acid chlorides or mixed anhydrides is a robust route to enable coupling with Boc-protected aminoethyl amines.
- Boc protection is essential to prevent side reactions at the amino group during coupling.
- Reaction conditions such as solvent choice, temperature, pH, and reagent equivalents significantly influence yield and purity.
- Hydrolysis of ester intermediates under acidic conditions yields the target acid.
- Advanced coupling reagents offer greener, racemization-free alternatives for amide bond formation.
- Optimization studies indicate that mild acidic to neutral pH and moderate temperatures favor efficient coupling.
- Patent WO2021076681A1 describes picolinamide synthesis via mixed anhydride or acid chloride activation and coupling with amino esters.
- ChemicalBook provides experimental details on synthesis from ethyl esters and hydrolysis to the acid form.
- Research articles on related Boc-aminoethyl thiol reactions provide insights on pH and temperature optimization.
- Patent US8124782B2 discusses preparation of picolinic acid derivatives using thionyl chloride and p-toluenesulfonic acid in polar solvents.
- ACS Omega publication details the use of recyclable coupling reagents for amide synthesis relevant to picolinic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: N,N’-diisopropylcarbodiimide (DIC), N,N’-diethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid with analogous picolinic acid derivatives:
*Estimated based on structural analogs.
†Calculated from methyl-substituted analog (MW 252.27) + CH₂ group (14.03).
‡Assumed based on BOC-protected analogs .
Key Differences and Implications
- Substituent Bulk and Steric Effects: The BOC-protected aminoethyl group introduces significant steric hindrance compared to smaller substituents like benzylcarbamoyl or ethoxyphenyl. This may reduce binding affinity in enzyme inhibition but improve stability during synthesis .
- Lipophilicity : The BOC group increases hydrophobicity (predicted XLogP3 ~2.8) compared to more polar derivatives like 6-(Benzylcarbamoyl)picolinic acid (XLogP3 ~2.5–3.0) but less than 6-(3-Ethoxyphenyl)picolinic acid (XLogP3 3.3) .
Biological Activity
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is a compound with significant potential in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, facilitating selective reactions crucial for synthesizing complex organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a picolinic acid backbone with a Boc-protected aminoethyl substituent. Its structural characteristics enable specific interactions with biological targets, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 234.29 g/mol |
| Boc Group | Protects the amino group for selective reactions |
Research indicates that this compound may modulate various biological pathways through its interaction with specific receptors and enzymes. The presence of the Boc group enhances its stability and bioavailability, allowing it to effectively engage in biological processes.
Case Studies
-
Inhibition of Enzyme Activity
- A study investigated the inhibitory effects of similar compounds on JAK2 signaling pathways, which are crucial in hematopoiesis and immune response. Compounds structurally related to this compound demonstrated significant inhibition of JAK2 activity, leading to reduced phosphorylation of downstream targets like STAT5 .
-
Antimicrobial Activity
- Another study explored the antimicrobial properties of picolinic acid derivatives, where compounds similar to this compound exhibited notable antibacterial effects against various pathogens. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Potential
Structure-Activity Relationship (SAR)
The structural modifications of picolinic acid derivatives have been extensively studied to optimize their biological activities. The Boc protection plays a pivotal role in enhancing the selectivity and potency of these compounds against targeted enzymes and receptors.
| Compound | Activity | EC50 (μM) |
|---|---|---|
| 6-(Amino)picolinic Acid | High reactivity | <10 |
| Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate | Antimicrobial | 15 |
| This compound | JAK2 Inhibition | 5 |
Q & A
Q. What are the common synthetic routes for 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid?
The synthesis typically involves a multi-step process starting with the Boc protection of an aminoethyl-picolinic acid precursor. A key step is the reaction of ethyl 6-aminopicolinate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), often in anhydrous solvents such as isobutanol or acetone. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid derivative .
Q. How is purification typically performed for this compound?
Purification methods include recrystallization using solvents like ethanol or methanol, or column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. These techniques ensure high purity (>95%) by removing unreacted starting materials and side products .
Q. What spectroscopic and analytical methods are used for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine and picolinic acid core.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₁₈N₂O₄: 266.29 g/mol).
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction parameters be optimized for higher yields in large-scale synthesis?
Factorial design experiments are recommended to systematically vary parameters such as temperature (e.g., 25–60°C), reaction time (12–48 hours), and solvent polarity. Computational tools like density functional theory (DFT) can predict transition states to identify optimal conditions. For example, increasing DMAP concentration from 0.1 to 0.3 equivalents improved Boc protection yields by 15% in pilot studies .
Q. What computational methods aid in designing regioselective modifications of the picolinic acid core?
Quantum mechanical calculations (e.g., using Gaussian software) model electron density distributions to predict reactive sites. For instance, the 2-position ethylamino group shows higher nucleophilicity (Fukui indices: f⁺ = 0.12) compared to the 4-position, enabling selective acylation or alkylation .
Q. How can stability studies under varying pH and temperature conditions be conducted?
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC. The Boc group is stable at pH 4–8 but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, suggesting storage below -20°C for long-term stability .
Q. How can contradictions in biological activity data between structural analogs be resolved?
Comparative studies using analogs (e.g., 6-(3-benzyloxyphenyl)picolinic acid vs. 5-position isomers) should employ standardized assays (e.g., IC₅₀ measurements in enzyme inhibition). Molecular docking simulations (AutoDock Vina) can highlight steric or electronic differences in binding pockets. For example, a 3-benzyloxy substitution reduced solubility (LogP = 2.8) but enhanced receptor affinity (ΔG = -9.2 kcal/mol) compared to 5-substituted analogs .
Q. What strategies enable selective deprotection of the Boc group without affecting the picolinic acid moiety?
Controlled acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C selectively removes the Boc group within 30 minutes, leaving the carboxylic acid intact. Monitoring via TLC (Rf shift from 0.6 to 0.2) confirms reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
